![molecular formula C13H17NO3S3 B375726 2-Phenoxyethyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamodithioate CAS No. 312614-24-7](/img/structure/B375726.png)
2-Phenoxyethyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamodithioate
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Overview
Description
2-Phenoxyethyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamodithioate, also known as phenthoate, is a synthetic organophosphate insecticide used in agricultural practices for pest control. It is a colorless to yellowish-brown liquid with a characteristic odor. Phenthoate is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the nervous system.
Scientific Research Applications
GIRK Channel Activation for Neurological Disorders
The compound has been identified as a potent activator of G protein-gated inwardly-rectifying potassium (GIRK) channels . GIRK channels play a crucial role in modulating neuronal excitability and have been implicated in various neurological disorders. The activation of these channels by the compound could potentially be used to treat conditions such as epilepsy, pain perception, and anxiety .
Cardiac Arrhythmia Management
Due to its action on GIRK channels, which are also present in cardiac tissues, this compound could be explored for its potential in managing cardiac arrhythmias . GIRK1/2 channels, in particular, are involved in regulating heart rate, and their modulation by this compound could lead to new therapeutic strategies for heart rhythm disorders .
Drug Metabolism and Pharmacokinetics (DMPK) Studies
The compound has shown improved metabolic stability over prototypical urea-based compounds in tier 1 DMPK assays . This suggests its potential use in drug metabolism studies to understand how drugs are processed in the body and to design compounds with better pharmacokinetic profiles.
Chemical Probe Development
As part of chemical probe development, this compound serves as a novel scaffold for further medicinal chemistry exploration . Chemical probes are essential tools in biological research to study the function of proteins, pathways, and cellular processes.
Pain Management Research
The modulation of GIRK channels has been linked to pain perception . Research into the analgesic properties of this compound could lead to new pain management therapies, especially for chronic pain conditions.
Addiction and Reward Pathway Studies
GIRK channels are also involved in reward and addiction pathways . The compound’s ability to activate these channels could be utilized in addiction research to understand the underlying mechanisms of substance dependence and to develop treatments for addiction.
Anxiety and Mood Disorder Therapeutics
The anxiolytic potential of GIRK channel activators makes this compound a candidate for the development of new anxiolytic drugs . Its role in modulating neuronal excitability could be beneficial in treating mood disorders.
Neuropharmacological Tool Compound
Finally, this compound can act as a neuropharmacological tool to dissect the roles of GIRK channels in various physiological processes. It can help clarify the therapeutic potential of targeting these channels in different diseases .
Mechanism of Action
Target of Action
The primary target of 2-Phenoxyethyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamodithioate is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
The compound acts as an activator of GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .
Biochemical Pathways
The activation of GIRK channels affects various biochemical pathways. GIRK channels are involved in numerous physiological processes and potential targets for various indications, such as pain perception, epilepsy, reward/addiction, and anxiety .
Pharmacokinetics
Related compounds have been shown to display nanomolar potency as girk1/2 activators with improved metabolic stability over the prototypical urea-based compounds .
Result of Action
The activation of GIRK channels by 2-Phenoxyethyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamodithioate can lead to changes in cell excitability, potentially affecting various physiological processes .
properties
IUPAC Name |
2-phenoxyethyl N-(1,1-dioxothiolan-3-yl)carbamodithioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S3/c15-20(16)9-6-11(10-20)14-13(18)19-8-7-17-12-4-2-1-3-5-12/h1-5,11H,6-10H2,(H,14,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXGFLKRTHATNV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=S)SCCOC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenoxyethyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamodithioate |
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